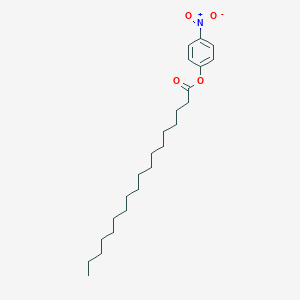
4-Nitrophenyl stearate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-nitrophenyl stearate involves various chemical reactions that introduce the nitrophenyl moiety into the molecular structure. For instance, 4-nitrophenyl sulfenyl chloride has been used as a precursor for the formation of self-assembled monolayers (SAMs) on gold surfaces, indicating its potential utility in surface chemistry applications . Although the synthesis of 4-nitrophenyl stearate itself is not detailed, the methodologies applied to similar compounds could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-nitrophenyl group has been characterized using spectroscopic and crystallographic techniques. For example, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl was determined using single-crystal X-ray diffraction, revealing a monoclinic crystal system and specific unit cell parameters . This suggests that similar analytical methods could be employed to elucidate the structure of 4-nitrophenyl stearate.
Chemical Reactions Analysis
The reactivity of the nitrophenyl group in various chemical contexts has been explored. For instance, the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines has been studied, showing evidence for electron transfer and the formation of intermediates . Additionally, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been shown to undergo ring opening and react with nucleophiles, leading to the formation of various heterocyclic compounds . These studies demonstrate the diverse reactivity of nitrophenyl derivatives, which could be relevant to the behavior of 4-nitrophenyl stearate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds are influenced by the presence of the nitro group. The study of 4-(tert-butyl)-4-nitro-1,1-biphenyl revealed a HOMO-LUMO energy gap of 3.97 eV, indicating a high reactivity and softness of the molecule . The crystal and molecular structure of 4-hydroxy-4'-nitro-biphenyl and its potassium salt have been solved, showing layer-like structures and specific molecular arrangements . These findings provide insights into the potential properties of 4-nitrophenyl stearate, such as its molecular arrangement and reactivity profile.
Wissenschaftliche Forschungsanwendungen
Application in Radiofluorination of Biomolecules
- Summary of the Application : 4-Nitrophenyl stearate is used as an activated ester for indirect radiofluorination of biomolecules. This process is crucial in the field of molecular imaging, particularly in Positron Emission Tomography (PET), which is a common molecular imaging technique that has had a pronounced influence on personalized healthcare .
- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics . This finding is significant as it simplifies the process of preparing 18 F-labelled peptides, which is typically challenging and time-consuming .
Application in Enzymatic Assays
- Summary of the Application : 4-Nitrophenyl stearate is commonly used as a substrate for enzymatic assays . The hydrolysis of ester bonds by esterase and lipase can be measured by absorbance or ratio .
- Methods of Application or Experimental Procedures : In these assays, 4-Nitrophenyl stearate is hydrolyzed by the enzyme, resulting in the release of 4-nitrophenol. The rate of this reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of 4-nitrophenol .
- Results or Outcomes : These assays are used to study the enzymatic activity and selectivity of lipases and esterases from various sources . The long hydrophobic tail of the molecule makes it suitable for use in lipophilic environments, making it a useful probe for studying lipid metabolism .
Application as a Surfactant in Cationic Detergents
- Summary of the Application : 4-Nitrophenyl stearate is a fatty acid that can be used as a surfactant in cationic detergents .
Application in Enzymatic Assays
- Summary of the Application : 4-Nitrophenyl stearate is commonly used as a substrate for enzymatic assays . The hydrolysis of ester bonds by esterase and lipase can be measured by absorbance or ratio .
- Methods of Application or Experimental Procedures : In these assays, 4-Nitrophenyl stearate is hydrolyzed by the enzyme, resulting in the release of 4-nitrophenol. The rate of this reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of 4-nitrophenol .
- Results or Outcomes : These assays are used to study the enzymatic activity and selectivity of lipases and esterases from various sources . The long hydrophobic tail of the molecule makes it suitable for use in lipophilic environments, making it a useful probe for studying lipid metabolism .
Application as a Surfactant in Cationic Detergents
- Summary of the Application : 4-Nitrophenyl stearate is a fatty acid that can be used as a surfactant in cationic detergents .
- Methods of Application or Experimental Procedures : As a surfactant, 4-Nitrophenyl stearate can reduce the surface tension between two liquids or a liquid and a solid, enhancing the cleaning ability of the detergent .
- Results or Outcomes : The use of 4-Nitrophenyl stearate in detergents can improve their cleaning efficiency, particularly in removing oil and grease stains .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . Personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place .
Zukünftige Richtungen
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This could be a potential area of future research and development.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZAZONHOVLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402716 | |
| Record name | 4-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl stearate | |
CAS RN |
14617-86-8 | |
| Record name | p-Nitrophenyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl stearate* | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



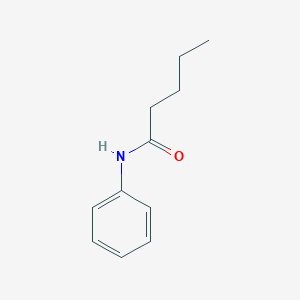

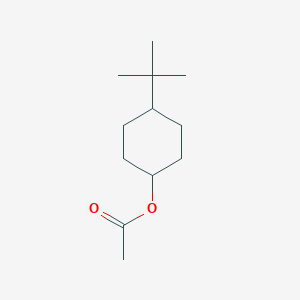
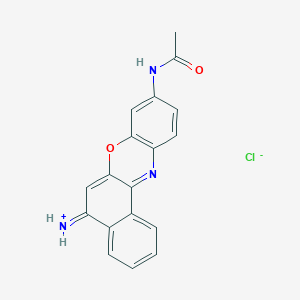

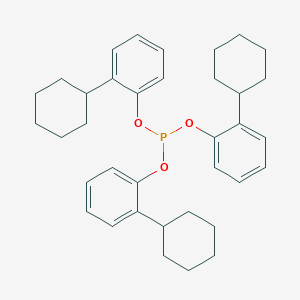

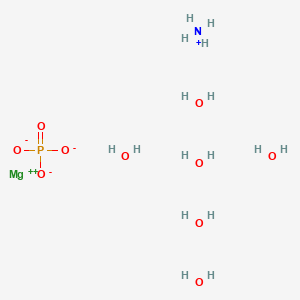

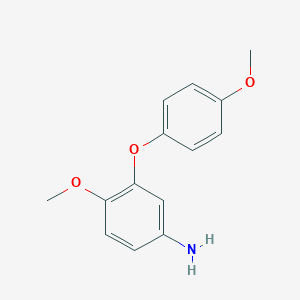
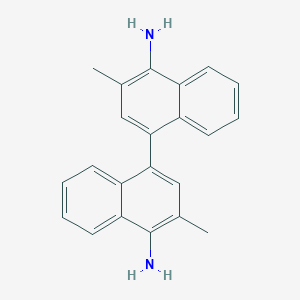
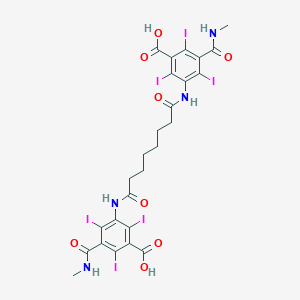
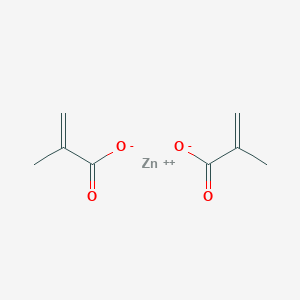
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)